5-环己基-5-氧代戊酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

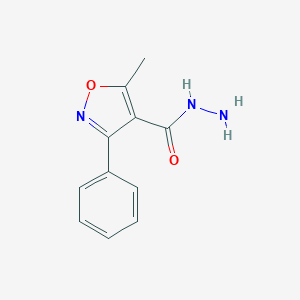

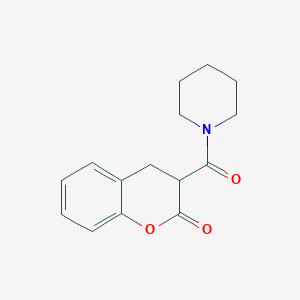

Ethyl 5-cyclohexyl-5-oxovalerate is not directly mentioned in the provided papers. However, the papers discuss compounds that are structurally related or share similar synthetic pathways. The first paper describes the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline, leading to a 1,4-adduct and a cyclocondensation compound . The second paper discusses the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a compound obtained through Michael-Aldol condensation, which features a cyclohexanone ring in a chair conformation . These studies provide insights into the types of reactions and structural configurations that may be relevant to Ethyl 5-cyclohexyl-5-oxovalerate.

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-cyclohexyl-5-oxovalerate involves multi-step reactions. In the first paper, the reaction between ethyl(ethoxymethylene)cyanoacetate and an amino-oxazoline derivative leads to complex products, including a cyclocondensation compound . This suggests that the synthesis of Ethyl 5-cyclohexyl-5-oxovalerate might also involve cyclocondensation or similar steps. The second paper describes a Michael-Aldol condensation to produce a cyclohexanone derivative . This type of reaction could potentially be applied in the synthesis of Ethyl 5-cyclohexyl-5-oxovalerate, considering the cyclohexanone structure as a core component.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-cyclohexyl-5-oxovalerate is characterized by the presence of a cyclohexanone ring. In the second paper, the cyclohexanone ring is described as having a chair conformation, which is a common and stable configuration for six-membered rings . The substituents on the cyclohexanone ring, such as hydroxy, ethoxycarbonyl, and phenyl groups, are arranged in specific configurations that may influence the overall properties of the molecule. These structural details are crucial for understanding the molecular geometry and potential reactivity of Ethyl 5-cyclohexyl-5-oxovalerate.

Chemical Reactions Analysis

The chemical reactions involving compounds related to Ethyl 5-cyclohexyl-5-oxovalerate are complex and can lead to various products. The first paper provides evidence of regioselectivity in the reaction between ethyl(ethoxymethylene)cyanoacetate and an amino-oxazoline derivative, which could be relevant when considering the reactivity of Ethyl 5-cyclohexyl-5-oxovalerate . The formation of 1,4-adducts and cyclocondensed compounds indicates that multiple reaction pathways may be possible, depending on the starting materials and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-cyclohexyl-5-oxovalerate can be inferred from related compounds. The second paper mentions an intermolecular hydrogen bond, which could also be present in Ethyl 5-cyclohexyl-5-oxovalerate if it possesses similar functional groups . This hydrogen bonding can affect the compound's solubility, boiling point, and melting point. Additionally, the presence of weak intermolecular interactions, such as C-H...O and O-H...O bonds, can influence the compound's stability and reactivity . These properties are essential for understanding the behavior of Ethyl 5-cyclohexyl-5-oxovalerate in various environments and applications.

科学研究应用

合成方法和催化

烯烃和炔烃氧化裂解:关于 RuO4 对烯烃和炔烃进行氧化裂解的两相体系的研究展示了环己烷作为对环境不友好的溶剂的有效且经济的替代品。这项研究突出了结构相关的环己烷化合物在化学合成中作为环境可接受溶剂的潜在用途 (Griffith 和 Kwong,2003).

闭环复分解:功能化环己烯骨架的非对映选择性合成表明了闭环复分解和格氏反应在生产复杂有机分子中的效用。此方法利用容易获得的 L-丝氨酸,比传统方法具有显著优势 (Cong 和 Yao,2006).

功能化环己烷化合物的合成:高度功能化环己烷衍生物的合成展示了这些化合物作为有机和杂环化合物合成中的反应中间体的应用,展示了环己烷骨架在化学合成中的多功能性 (Fadeyi 和 Okoro,2008).

材料科学和聚合物化学

乙烯与环己烯的共聚:一项研究展示了使用非桥接半茂金属钛在乙烯/环己烯共聚中将环己烯并入聚合物链中。该研究强调了茂金属片段中取代基对环己烯并入的显著影响,突出了环己烯衍生物在创造新型聚合物材料中的潜力 (Wang、Fujiki 和 Nomura,2005).

不对称交替共聚:二聚锌配合物在环己烯氧化物和 CO2 的不对称交替共聚中的催化活性呈现了一种聚合物合成的创新方法,展示了环己烯衍生物在开发具有潜在环境效益的聚合物中的应用 (Nakano、Nozaki 和 Hiyama,2003).

属性

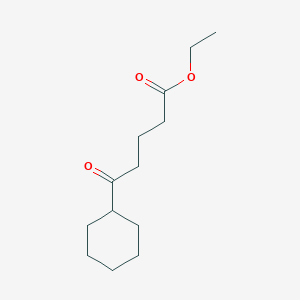

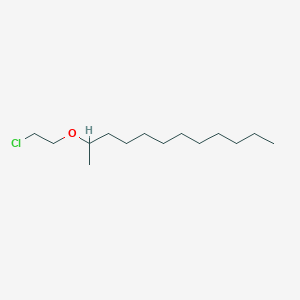

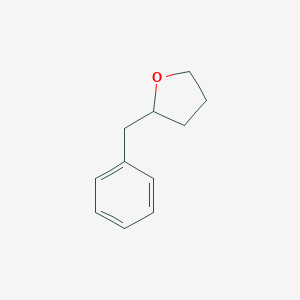

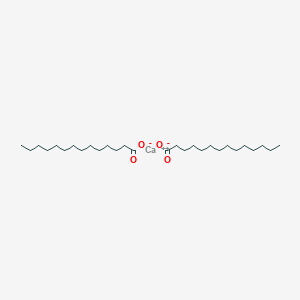

IUPAC Name |

ethyl 5-cyclohexyl-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWVCHISJOCZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645647 |

Source

|

| Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclohexyl-5-oxovalerate | |

CAS RN |

16076-61-2 |

Source

|

| Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)